2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Overview
Description
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a chloro substituent at the second position and a ketone functional group at the fifth position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent reduction to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of oxidized derivatives with different functional groups.
Scientific Research Applications
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. The chloro and ketone functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one can be compared with other naphthyridine derivatives such as:
2-Chloro-1,6-naphthyridine: Lacks the ketone group, resulting in different chemical reactivity.
7,8-Dihydro-1,6-naphthyridin-5(6H)-one: Lacks the chloro substituent, affecting its substitution reactions.
2-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one: Has a methyl group instead of a chloro group, leading to different steric and electronic effects.
Properties
IUPAC Name |
2-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXRNOBCSUDRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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